[2-(Dimethylamino)ethyl]hydrazine
Overview
Description
[2-(Dimethylamino)ethyl]hydrazine is a chemical compound with the molecular formula C4H13N3 and a molecular weight of 103.17 g/mol. It is also known by its IUPAC name, 2-hydrazinyl-N,N-dimethylethanamine. This compound is primarily used in scientific research and has applications in various fields such as medicine, pharmacology, and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of zwitterionic diblock copolymers . These copolymers have applications in various fields, including the creation of effective dispersants for nano-sized transparent yellow iron oxide nanoparticles .
Mode of Action
It’s used in the synthesis of zwitterionic diblock copolymers . The polymerization of DMA (2-(dimethylamino)ethyl methacrylate) leads to a more well-defined block architecture and a narrower molecular weight distribution .
Biochemical Pathways
It’s known that this compound plays a role in the synthesis of zwitterionic diblock copolymers , which can affect various biochemical processes due to their wide range of applications.
Result of Action
The result of [2-(dimethylamino)ethyl]hydrazine’s action is the creation of zwitterionic diblock copolymers . These copolymers have been shown to be effective dispersants for nano-sized transparent yellow iron oxide nanoparticles . This indicates that the compound’s action results in materials with potential applications in various fields.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of zwitterionic diblock copolymers is affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of [2-(Dimethylamino)ethyl]hydrazine involves several steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under suitable conditions to produce ethanamine . This intermediate is then reacted with sodium bromide to form a corresponding salt, which is further processed to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2-(Dimethylamino)ethyl]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[2-(Dimethylamino)ethyl]hydrazine has versatile applications in scientific research. In heterocyclic chemistry, it serves as a building block for the synthesis of various acyclic, carbocyclic, and heterocyclic derivatives. These derivatives have shown significant biological interest and are used in the development of new biologically active compounds for biomedical applications. Additionally, this compound is used in spectral analysis and other research fields, including medicine, pharmacology, and materials science.
Comparison with Similar Compounds
[2-(Dimethylamino)ethyl]hydrazine can be compared with other similar compounds such as Ethanamine, 2-chloro-N,N-dimethyl- and Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl- . While these compounds share structural similarities, this compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-hydrazinyl-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYDEJAJDOABCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169981 | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-57-0 | |
Record name | 2-Hydrazinyl-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylaminoethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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